2-Deoxy-2-fluoro-D-glucose-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H11FO5 |

|---|---|

Molecular Weight |

188.10 g/mol |

IUPAC Name |

3-fluoro-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,4,5-triol |

InChI |

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI Key |

ZCXUVYAZINUVJD-IDEBNGHGSA-N |

Isomeric SMILES |

[13CH2]([13CH]1[13CH]([13CH]([13CH]([13CH](O1)O)F)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)F)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Deoxy-2-fluoro-D-glucose-13C6: Structure, Properties, and Applications in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Deoxy-2-fluoro-D-glucose-13C6, a stable isotope-labeled analog of glucose. This document details its structure and properties, provides in-depth experimental protocols for its use in metabolic research, and illustrates its role in probing key signaling pathways.

Core Concepts: Structure and Properties

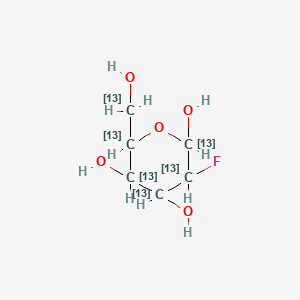

This compound is a synthetic derivative of D-glucose where the hydroxyl group at the C-2 position is replaced by a fluorine atom, and all six carbon atoms are the stable isotope carbon-13. This isotopic labeling makes it a powerful tool for tracing glucose metabolism in biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Structure

The structure of this compound is identical to that of 2-Deoxy-2-fluoro-D-glucose, with the exception of the isotopic composition of its carbon backbone.

Molecular Formula: ¹³C₆H₁₁FO₅

Physicochemical Properties

Quantitative data for this compound are summarized in the table below. Data for the closely related compound D-Glucose-13C6 and the non-labeled 2-Deoxy-D-glucose are included for comparison, as specific certified values for this compound are not consistently published.

| Property | This compound (Expected/Typical) | D-Glucose-13C6 (Reference) | 2-Deoxy-D-glucose (Reference) |

| Molecular Weight | 188.1 g/mol [1] | 186.11 g/mol | 164.16 g/mol |

| Isotopic Purity | ≥98% ¹³C | 99 atom % ¹³C | Not Applicable |

| Chemical Purity | ≥98% | ≥99% (CP) | ≥98% |

| Melting Point | Not specified; likely similar to 2-Deoxy-D-glucose | 150-152 °C | 146-151 °C |

| Appearance | White to off-white solid | White to off-white solid | White to off-white powder |

| Solubility | Soluble in water and DMSO | Soluble in water | Soluble in water and DMSO |

| Specific Rotation | Not specified | [α]25/D +52.0° (c=1 in H₂O) | Not specified |

Applications in Metabolic Research

The primary application of this compound is as a tracer in metabolic flux analysis to investigate glucose uptake and the initial steps of glycolysis.[2] Its metabolic fate mimics that of its non-labeled and radiolabeled ([¹⁸F]FDG) counterparts.

Mechanism of Action in Glycolysis

2-Deoxy-2-fluoro-D-glucose is transported into cells via glucose transporters (GLUTs).[3] Once inside the cell, it is phosphorylated by hexokinase to 2-Deoxy-2-fluoro-D-glucose-6-phosphate (2-FDG-6-P).[3] Due to the presence of fluorine at the C-2 position, this phosphorylated form cannot be isomerized by phosphoglucose (B3042753) isomerase and is thus largely trapped within the cell, effectively halting its progression through the glycolytic pathway.[4] This accumulation allows for the measurement of glucose uptake rates.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in metabolic research, focusing on NMR and mass spectrometry techniques.

General Experimental Workflow for Metabolic Flux Analysis

The overarching workflow for using this compound in metabolic studies is depicted below.

Protocol for NMR-Based Metabolic Tracing

Objective: To quantify the uptake and phosphorylation of this compound in cultured cells.

Materials:

-

This compound

-

Cultured cells of interest

-

Glucose-free culture medium

-

Dialyzed fetal bovine serum (dFBS)

-

Ice-cold phosphate-buffered saline (PBS)

-

Methanol (B129727), Chloroform, Water (for extraction)

-

NMR buffer (e.g., D₂O with internal standard like DSS)

-

NMR spectrometer (≥500 MHz)

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

Replace the standard medium with glucose-free medium containing a known concentration of this compound and dFBS.

-

Incubate for a predetermined time to allow for uptake and metabolism.

-

-

Metabolism Quenching and Metabolite Extraction:

-

Rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol or a methanol/chloroform/water mixture).

-

Scrape the cells and collect the lysate.

-

-

Sample Preparation for NMR:

-

Separate the polar and non-polar phases by centrifugation if using a biphasic extraction.

-

Dry the polar extract containing 2-FDG-13C6 and its phosphorylated form.

-

Reconstitute the dried metabolites in NMR buffer.

-

-

NMR Data Acquisition:

-

Acquire ¹³C and/or ¹⁹F NMR spectra. ¹³C NMR will allow for the detection and quantification of the ¹³C-labeled compounds, while ¹⁹F NMR can provide complementary information on the fluorinated species.

-

-

Data Analysis:

-

Integrate the peaks corresponding to this compound and this compound-6-phosphate.

-

Calculate the relative amounts of the substrate and its product to determine the extent of uptake and phosphorylation.

-

Protocol for Mass Spectrometry-Based Metabolic Tracing

Objective: To perform a detailed analysis of the isotopologue distribution of metabolites downstream of glucose uptake.

Materials:

-

Same as for the NMR protocol, with the addition of:

-

LC-MS or GC-MS grade solvents

-

Derivatization reagents (for GC-MS)

-

A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid or gas chromatograph.

Procedure:

-

Cell Culture, Labeling, and Extraction:

-

Follow the same steps as for the NMR protocol.

-

-

Sample Preparation for Mass Spectrometry:

-

For LC-MS, reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol).

-

For GC-MS, perform a chemical derivatization (e.g., silylation) to increase the volatility of the sugar phosphates.

-

-

Mass Spectrometry Data Acquisition:

-

Separate the metabolites using an appropriate chromatographic method.

-

Acquire full scan mass spectra to identify the ¹³C-labeled compounds based on their accurate mass.

-

Perform tandem MS (MS/MS) to confirm the identity of the metabolites and to aid in the analysis of labeling patterns.

-

-

Data Analysis:

-

Extract the ion chromatograms for the different isotopologues of this compound and its metabolites.

-

Correct for the natural abundance of ¹³C.

-

Calculate the mass isotopomer distribution (MID) for each metabolite to determine the extent of labeling.

-

Synthesis of this compound

While the exact proprietary synthesis methods may vary, a plausible synthetic route for this compound can be inferred from the published syntheses of its isotopically labeled and non-labeled analogs.[5][6] The synthesis would likely start from commercially available D-Glucose-13C6.

Conclusion

This compound is a valuable tool for researchers in metabolism, oncology, and drug development. Its ability to trace glucose uptake and the initial steps of glycolysis non-radioactively provides a safe and detailed alternative to traditional methods. The experimental protocols outlined in this guide, coupled with the understanding of its metabolic fate, will enable scientists to effectively utilize this compound to gain deeper insights into cellular metabolism in both health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [18F]Fluoro-2-deoxy-2-D-glucose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. History of the first synthesis of 2-deoxy-2-fluoro-D-glucose the unlabeled forerunner of 2-deoxy-2-[18F]fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acs.org [acs.org]

- 6. Labeled 2-deoxy-D-glucose analogs. 18F-labeled 2-deoxy-2-fluoro-D-glucose, 2-deoxy-2-fluoro-D-mannose and 14C-2-deoxy-2-fluoro-D-glucose | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Synthesis of 2-Deoxy-2-fluoro-D-glucose-¹³C₆

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Deoxy-2-fluoro-D-glucose-¹³C₆, a stable isotope-labeled analog of the widely used PET imaging agent, [¹⁸F]FDG. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and data presentation to facilitate the synthesis of this important tracer for metabolic studies.

Introduction

2-Deoxy-2-fluoro-D-glucose (2-FDG) is a glucose analog where the hydroxyl group at the C-2 position is replaced by fluorine. Its ¹³C₆-labeled counterpart, 2-Deoxy-2-fluoro-D-glucose-¹³C₆, serves as a crucial tool in metabolic research, particularly in studies utilizing mass spectrometry and nuclear magnetic resonance (NMR) to trace glucose metabolism without the use of radioactive isotopes. The synthesis of this compound leverages established methods for the fluorination of carbohydrates, starting from commercially available D-Glucose-¹³C₆. Two primary synthetic routes are detailed herein: the nucleophilic substitution pathway via a mannose triflate precursor and the electrophilic fluorination of a glucal intermediate.

Synthetic Pathways

The synthesis of 2-Deoxy-2-fluoro-D-glucose-¹³C₆ can be approached through two well-established methodologies in carbohydrate chemistry. Both pathways commence with the universally ¹³C-labeled D-Glucose.

Pathway 1: Nucleophilic Fluorination via Mannose Triflate-¹³C₆

This route is often favored due to its stereospecificity and generally higher yields. The key steps involve the conversion of D-Glucose-¹³C₆ to a mannose triflate precursor, followed by nucleophilic displacement with fluoride (B91410) and subsequent deprotection.

Pathway 2: Electrophilic Fluorination of Glucal-¹³C₆

This alternative pathway involves the formation of a glycal intermediate from D-Glucose-¹³C₆, which then undergoes electrophilic fluorination.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of unlabeled and other isotopically labeled 2-FDG. Researchers should optimize these conditions for the ¹³C₆-labeled substrates.

Protocol 1: Synthesis via Nucleophilic Fluorination

Step 1: Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose-¹³C₆ (Mannose Triflate-¹³C₆)

This multi-step process starts with the per-O-acetylation of D-Glucose-¹³C₆, followed by conversion to the mannose epimer and subsequent triflation. A detailed procedure for the non-labeled analog can be found in the literature, which can be adapted.[1][2][3][4][5]

-

Per-O-acetylation of D-Glucose-¹³C₆: D-Glucose-¹³C₆ is treated with acetic anhydride (B1165640) in the presence of a catalyst (e.g., iodine or perchloric acid) to yield 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose-¹³C₆.

-

Formation of Acetobromomannose-¹³C₆: The penta-acetate is then treated with a solution of hydrogen bromide in acetic acid to form the corresponding acetobromomannose derivative.

-

Formation of 1,2-Orthoester-¹³C₆: The acetobromomannose is reacted with an alcohol (e.g., ethanol) in the presence of a non-nucleophilic base (e.g., 2,4,6-collidine).

-

Hydrolysis to 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose-¹³C₆: The orthoester is carefully hydrolyzed with aqueous acid to yield the desired tetra-O-acetyl-β-D-mannopyranose-¹³C₆.

-

Triflation: The tetra-acetate is dissolved in a dry solvent (e.g., dichloromethane) with a base (e.g., pyridine) and cooled. Trifluoromethanesulfonic anhydride is added dropwise to yield the mannose triflate-¹³C₆ precursor.[2][3][4][5]

Step 2: Nucleophilic Fluorination

-

The dried mannose triflate-¹³C₆ is dissolved in an anhydrous aprotic solvent such as acetonitrile.

-

A fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF) or potassium fluoride in complex with a cryptand (Kryptofix 2.2.2), is added.

-

The reaction mixture is heated to facilitate the SN2 displacement of the triflate group by the fluoride ion, yielding 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-D-glucopyranose-¹³C₆.

Step 3: Deprotection

-

The acetyl protecting groups are removed by hydrolysis. This can be achieved using either acidic (e.g., HCl) or basic (e.g., NaOH) conditions.[6]

-

Acid hydrolysis typically involves heating the protected compound in an aqueous HCl solution.

-

Base hydrolysis can be performed at room temperature with a solution of sodium hydroxide.

Step 4: Purification

The final product, 2-Deoxy-2-fluoro-D-glucose-¹³C₆, is purified using a series of column chromatography steps. This may include ion-exchange resins to remove salts and reverse-phase chromatography (e.g., C18) to remove organic impurities.

Protocol 2: Synthesis via Electrophilic Fluorination

Step 1: Synthesis of 3,4,6-Tri-O-acetyl-D-glucal-¹³C₆

-

Acetylation and Bromination of D-Glucose-¹³C₆: D-Glucose-¹³C₆ is converted to 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide-¹³C₆.

-

Reduction to Glucal: The acetobromoglucose-¹³C₆ is then reduced to form 3,4,6-tri-O-acetyl-D-glucal-¹³C₆.

Step 2: Electrophilic Fluorination

-

The 3,4,6-tri-O-acetyl-D-glucal-¹³C₆ is dissolved in a suitable solvent (e.g., acetonitrile, water).

-

An electrophilic fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), is added to the solution. This reaction typically yields a mixture of the desired 2-fluoro-gluco and the 2-fluoro-manno isomers.[7]

Step 3: Hydrolysis and Purification

-

The resulting mixture of acetylated fluorinated sugars is hydrolyzed under acidic conditions to remove the acetyl groups.

-

The final product, 2-Deoxy-2-fluoro-D-glucose-¹³C₆, is then isolated from the mannose isomer and other byproducts through purification techniques such as preparative high-performance liquid chromatography (HPLC).

Data Presentation

The following tables summarize the expected materials and representative yields for the key synthetic steps, based on literature values for unlabeled analogs. Actual yields for the ¹³C₆-labeled synthesis may vary.

Table 1: Materials for Nucleophilic Fluorination Pathway

| Step | Starting Material | Key Reagents | Product | Representative Yield (%) |

| 1 | D-Glucose-¹³C₆ | Acetic anhydride, HBr/AcOH, Ethanol, Pyridine, Triflic anhydride | Mannose Triflate-¹³C₆ | 12-16 (overall from D-mannose)[1] |

| 2 | Mannose Triflate-¹³C₆ | TBAF or KF/Kryptofix 2.2.2, Acetonitrile | Protected 2-FDG-¹³C₆ | >50 |

| 3 | Protected 2-FDG-¹³C₆ | HCl or NaOH | 2-FDG-¹³C₆ | High |

Table 2: Materials for Electrophilic Fluorination Pathway

| Step | Starting Material | Key Reagents | Product | Representative Yield (%) |

| 1 | D-Glucose-¹³C₆ | Acetic anhydride, HBr, Reducing agent | 3,4,6-Tri-O-acetyl-D-glucal-¹³C₆ | Good |

| 2 | 3,4,6-Tri-O-acetyl-D-glucal-¹³C₆ | Selectfluor®, Acetonitrile/Water | Mixture of Protected Fluoro-sugars-¹³C₆ | Moderate to Good |

| 3 | Mixture of Protected Fluoro-sugars-¹³C₆ | HCl, HPLC purification | 2-FDG-¹³C₆ | Variable, dependent on isomeric ratio |

Conclusion

The synthesis of 2-Deoxy-2-fluoro-D-glucose-¹³C₆ is a challenging but achievable process for well-equipped organic chemistry laboratories. The nucleophilic pathway via the mannose triflate precursor is generally preferred for its higher stereoselectivity and yields. Careful execution of the multi-step synthesis, starting from commercially available D-Glucose-¹³C₆, and rigorous purification are essential for obtaining the final product with high purity. This guide provides a solid foundation for researchers to develop and optimize their synthetic procedures for this valuable metabolic tracer.

References

- 1. Practical and reliable synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose, a precursor of 2-deoxy-2-[18F]fluoro-D-glucose (FDG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. Simple synthesis of F-18-labeled 2-fluoro-2-deoxy-D-glucose: concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 2-Deoxy-2-fluoro-D-glucose-13C6

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Deoxy-2-fluoro-D-glucose (2-FDG), and its isotopically labeled counterpart 2-Deoxy-2-fluoro-D-glucose-13C6 (2-FDG-13C6), are powerful tools in metabolic research. As a glucose analog, 2-FDG is readily taken up by cells through glucose transporters. Upon entering the cell, it is phosphorylated by hexokinase to 2-Deoxy-2-fluoro-D-glucose-6-phosphate (2-FDG-6-P). Unlike glucose-6-phosphate, 2-FDG-6-P cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to its intracellular accumulation. This metabolic trapping effectively inhibits the glycolytic pathway, making 2-FDG a valuable agent for studying and targeting cells with high glucose avidity, such as cancer cells. The incorporation of carbon-13 isotopes in 2-FDG-13C6 allows for its use as a tracer in metabolic flux analysis studies, enabling precise quantification of its uptake and metabolic fate using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide provides a comprehensive overview of the mechanism of action of 2-FDG-13C6, detailed experimental protocols for its use, and quantitative data to support research and development efforts.

Core Mechanism of Action

The mechanism of action of this compound can be delineated into three primary stages: cellular uptake, phosphorylation, and metabolic inhibition.

Cellular Uptake via Glucose Transporters (GLUTs)

2-FDG-13C6, being structurally similar to glucose, is recognized and transported across the cell membrane by the family of glucose transporter proteins (GLUTs).[1] Cells with higher energy demands, such as cancer cells, often overexpress GLUTs, leading to an increased uptake of glucose and its analogs like 2-FDG-13C6.[2]

Phosphorylation by Hexokinase

Once inside the cell, 2-FDG-13C6 is a substrate for hexokinase (HK), the first enzyme in the glycolytic pathway.[3][4] Hexokinase catalyzes the phosphorylation of 2-FDG-13C6 at the C6 position, forming 2-Deoxy-2-fluoro-D-glucose-6-phosphate-13C6 (2-FDG-6-P-13C6). This phosphorylation traps the molecule intracellularly, as the newly added phosphate (B84403) group imparts a negative charge, preventing its diffusion back across the cell membrane.[5]

Inhibition of Glycolysis

The key to the inhibitory action of 2-FDG-13C6 lies in the fact that 2-FDG-6-P-13C6 is not a substrate for the next enzyme in the glycolytic pathway, phosphoglucose isomerase (PGI).[6] The presence of the fluorine atom at the C2 position prevents the isomerization of the glucose-6-phosphate analog to its fructose-6-phosphate (B1210287) counterpart. This leads to the intracellular accumulation of 2-FDG-6-P-13C6, which in turn competitively inhibits hexokinase, thereby blocking the initial step of glycolysis.[6] The net result is a depletion of downstream glycolytic intermediates and a reduction in ATP production from glycolysis.

Signaling Pathways and Logical Relationships

The interaction of this compound with the glycolytic pathway can be visualized as a direct interception of the normal metabolic flow.

Caption: Mechanism of 2-FDG-13C6 action.

Quantitative Data

The following tables summarize key quantitative parameters related to the transport and metabolism of 2-Deoxy-2-fluoro-D-glucose.

Table 1: Kinetic Parameters for 2-FDG Transport and Phosphorylation in Rat Brain

| Parameter | Value | Unit | Reference |

| Transport | |||

| Km | 6.9 ± 1.2 | mM | [7] |

| Vmax | 1.70 ± 0.32 | µmol/min/g | [7] |

| Phosphorylation | |||

| Phosphorylation Constant (relative to glucose) | 0.55 ± 0.16 | dimensionless | [7] |

Table 2: Hexokinase Kinetic Parameters for Various Substrates

| Enzyme Source | Substrate | Km | Unit | Reference |

| Rat Germ Cells | Glucose | ~0.04 | mM | [8] |

| Rat Germ Cells | 2-Deoxy-D-glucose | ~0.3 | mM | [8] |

| Bovine Brain (HK I) | Glucose | 0.03 ± 0.01 | mM | [3] |

| Bovine Brain (HK I) | 2-FDG | 0.12 ± 0.02 | mM | [3] |

| Rat Glioma (HK II) | Glucose | 0.10 ± 0.02 | mM | [3] |

| Rat Glioma (HK II) | 2-FDG | 0.25 ± 0.05 | mM | [3] |

Experimental Protocols

The 13C labeling of this compound makes it an ideal tracer for metabolic flux analysis. Below are detailed protocols for its application in cell culture, followed by sample preparation for LC-MS and NMR analysis.

Experimental Workflow

Caption: Workflow for 2-FDG-13C6 metabolic flux analysis.

In Vitro Cell Labeling with this compound

Objective: To introduce 2-FDG-13C6 to cultured cells and allow for its uptake and initial metabolism.

Materials:

-

Cultured cells of interest

-

Standard cell culture medium

-

Glucose-free cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture plates or flasks

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels and grow until they reach the desired confluency (typically 70-80%).

-

Media Preparation: Prepare the labeling medium by dissolving this compound in glucose-free medium to the desired final concentration.

-

Media Exchange:

-

Aspirate the standard growth medium from the cells.

-

Gently wash the cells twice with pre-warmed sterile PBS to remove residual unlabeled glucose.

-

Add the prepared labeling medium to the cells.

-

-

Incubation: Return the cells to the incubator for the desired labeling period. The incubation time should be optimized based on the specific cell line and experimental goals.

-

Termination of Labeling: Proceed immediately to the metabolite quenching and extraction protocol.

Metabolite Quenching and Extraction

Objective: To halt all metabolic activity and extract intracellular metabolites for analysis.

Materials:

-

Labeled cells from the previous protocol

-

Ice-cold 80% methanol (B129727) (LC-MS grade)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge (capable of 4°C and >16,000 x g)

-

Vacuum concentrator or nitrogen evaporator

Procedure:

-

Quenching:

-

Place the culture plates on ice.

-

Aspirate the labeling medium.

-

Immediately add a sufficient volume of ice-cold 80% methanol to cover the cells (e.g., 1 mL for a well in a 6-well plate).

-

-

Cell Lysis and Protein Precipitation:

-

Use a cell scraper to scrape the cells into the methanol.

-

Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

-

Vortex the tubes vigorously and incubate at -80°C for at least 20 minutes.

-

-

Centrifugation: Centrifuge the samples at maximum speed (>16,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.

-

Drying: Dry the metabolite extracts to completeness using a vacuum concentrator or a stream of nitrogen gas.

-

Storage: Store the dried extracts at -80°C until analysis.

Sample Preparation and Analysis by LC-MS

Objective: To prepare the extracted metabolites for analysis by Liquid Chromatography-Mass Spectrometry.

Materials:

-

Dried metabolite extracts

-

LC-MS grade water

-

LC-MS grade acetonitrile (B52724)

-

Ammonium (B1175870) hydroxide (B78521) or formic acid (for mobile phase modification)

-

HILIC (Hydrophilic Interaction Liquid Chromatography) column

-

Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)

Procedure:

-

Reconstitution: Reconstitute the dried extracts in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase.

-

LC Separation:

-

Inject the reconstituted sample onto a HILIC column.

-

Use a gradient of acetonitrile and an aqueous buffer (e.g., with ammonium hydroxide or formic acid) to separate the polar metabolites.

-

-

MS Detection:

-

Use electrospray ionization (ESI) in negative ion mode.

-

Perform targeted analysis using Multiple Reaction Monitoring (MRM) to detect the specific mass transitions for unlabeled and 13C-labeled 2-FDG and 2-FDG-6-phosphate.

-

Sample Preparation and Analysis by NMR Spectroscopy

Objective: To prepare the extracted metabolites for analysis by Nuclear Magnetic Resonance spectroscopy.

Materials:

-

Dried metabolite extracts

-

Deuterium oxide (D2O)

-

NMR buffer (e.g., phosphate buffer in D2O)

-

Internal standard (e.g., DSS or TMSP)

-

5 mm NMR tubes

-

NMR spectrometer

Procedure:

-

Reconstitution: Reconstitute the dried metabolite extracts in a known volume (e.g., 600 µL) of NMR buffer containing a known concentration of the internal standard.

-

Sample Transfer: Transfer the solution to a 5 mm NMR tube.

-

NMR Acquisition:

-

Acquire a 1D 1H NMR spectrum to get an overview of the metabolite profile.

-

Acquire a 1D 13C NMR spectrum with proton decoupling to directly observe the 13C-labeled carbons.

-

For more detailed structural information and unambiguous assignments, acquire 2D heteronuclear correlation spectra such as 1H-13C HSQC.

-

Conclusion

This compound is a versatile and powerful tool for probing cellular metabolism. Its mechanism of action, centered on transport by GLUTs, phosphorylation by hexokinase, and subsequent inhibition of glycolysis, makes it particularly useful for studying diseases characterized by altered glucose metabolism, such as cancer. The incorporation of a stable isotope label allows for detailed quantitative analysis of metabolic fluxes, providing invaluable data for basic research and drug development. The protocols outlined in this guide provide a robust framework for the application of 2-FDG-13C6 in a research setting.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-[18F]-2-deoxy-D-glucose (FDG) uptake in human tumor cells is related to the expression of GLUT-1 and hexokinase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic characterization of hexokinase isoenzymes from glioma cells: implications for FDG imaging of human brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Using Positron Emission Tomography with [18F]FDG to Predict Tumor Behavior in Experimental Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR spectroscopy for metabolomics in the living system: recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vanderbilt.edu [vanderbilt.edu]

- 7. benchchem.com [benchchem.com]

- 8. Kinetic properties of hexokinase of germ cells in rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 2-Deoxy-2-fluoro-D-glucose-13C6: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of 2-Deoxy-2-fluoro-D-glucose-13C6 (2-FDG-13C6). As the stable isotope-labeled counterpart of 2-Deoxy-2-fluoro-D-glucose (2-FDG), its biological behavior is analogous, serving as a critical tracer for investigating glucose metabolism in vitro and in vivo. This document details its mechanism of action, impact on cellular pathways, and methodologies for its application in research.

Core Mechanism of Action: A Glycolytic Traitor

2-FDG-13C6, structurally similar to glucose, is recognized and transported into cells by glucose transporters (GLUTs).[1][2][3][4][5] Once inside the cell, it is phosphorylated by the enzyme hexokinase to produce this compound-6-phosphate (2-FDG-13C6-6P).[1][5][6][7] Unlike glucose-6-phosphate, the absence of the hydroxyl group at the C-2 position prevents 2-FDG-13C6-6P from being further metabolized by phosphoglucose (B3042753) isomerase, a key enzyme in the glycolytic pathway.[1][2][6] This metabolic roadblock leads to the intracellular accumulation of 2-FDG-13C6-6P, effectively trapping the labeled molecule.[5][8][9] This "metabolic trap" is the fundamental principle behind its use as a tracer for glucose uptake and metabolism.[8][9]

The accumulation of its non-labeled counterpart's phosphate (B84403) form, 2-DG-6-phosphate, can lead to the inhibition of hexokinase and downstream glycolytic enzymes, ultimately disrupting ATP synthesis and potentially inducing autophagy or apoptosis.[1][6][10]

Key Signaling Pathways Influencing Uptake

The uptake of 2-FDG-13C6 is intrinsically linked to the signaling pathways that govern cellular glucose metabolism. In many cancer types, these pathways are upregulated to meet the high energy demands of rapid proliferation, a phenomenon known as the Warburg effect.[8][9][10][11] Key regulatory pathways include:

-

PI3K/Akt/mTOR Pathway: This central signaling cascade is a potent activator of glucose metabolism. Its activation leads to increased expression and translocation of glucose transporters to the cell surface, thereby enhancing the uptake of glucose and its analogs like 2-FDG-13C6.

-

Hypoxia-Inducible Factor 1α (HIF-1α): Under hypoxic conditions, often found in solid tumors, HIF-1α is stabilized and promotes the expression of genes involved in glycolysis, including glucose transporters and hexokinase.[12][13] This leads to increased 2-FDG-13C6 uptake in hypoxic cancer cells.[7]

-

c-Myc: This transcription factor is a master regulator of cell growth and proliferation and directly upregulates the expression of numerous glycolytic enzymes and glucose transporters.[12][13]

The following diagram illustrates the cellular uptake and metabolic fate of 2-FDG-13C6 and the key signaling pathways influencing its transport.

Quantitative Data Presentation

As 2-FDG-13C6 is primarily a tracer, quantitative data is often derived from experiments using its non-labeled or radio-labeled counterparts to assess biological effects. The following tables summarize representative quantitative data.

Table 1: In Vitro Cytotoxicity of 2-Deoxy-D-glucose Analogs in Glioblastoma Cells

| Compound | Cell Line | Condition | IC50 (mM) |

| 2-Deoxy-D-glucose (2-DG) | U87 | Normoxia | 8.5 |

| 2-Deoxy-D-glucose (2-DG) | U87 | Hypoxia | 6.2 |

| 2-Fluoro-deoxy-D-glucose (2-FDG) | U87 | Normoxia | 4.1 |

| 2-Fluoro-deoxy-D-glucose (2-FDG) | U87 | Hypoxia | 2.9 |

Data is representative and compiled from studies on 2-DG and its analogs, such as those discussed in the context of glioblastoma models.[1]

Table 2: Standardized Uptake Values (SUV) of [18F]FDG in Different Tissues

| Tissue Type | Typical SUVmax Range | Notes |

| Brain (Gray Matter) | 6.0 - 12.0 | High basal glucose metabolism |

| Liver | 1.5 - 2.5 | Variable, reflects metabolic state |

| Lung | 0.5 - 1.5 | Low uptake in healthy tissue |

| Malignant Tumors | 2.5 - 20.0+ | Highly variable depending on tumor type and grade |

| Inflammatory Lesions | 2.0 - 8.0 | Can lead to false-positive results in cancer diagnosis |

SUV values are a semi-quantitative measure used in PET imaging with [18F]FDG and are influenced by factors such as blood glucose levels and uptake time.[11][14]

Experimental Protocols

The primary application of 2-FDG-13C6 is as an internal standard or tracer in metabolic studies using mass spectrometry or NMR.

Protocol for In Vitro Cellular Uptake and Metabolism Analysis using LC-MS

This protocol outlines the use of 2-FDG-13C6 to quantify the uptake and phosphorylation of 2-FDG in cultured cells.

-

Cell Culture: Plate cells of interest in 6-well plates and culture until they reach approximately 80% confluency.

-

Starvation: Prior to the experiment, wash the cells with phosphate-buffered saline (PBS) and incubate in glucose-free medium for 1-2 hours to stimulate glucose transporter expression.

-

Treatment: Replace the starvation medium with a medium containing a known concentration of 2-FDG (e.g., 100 µM) and a fixed concentration of 2-FDG-13C6 as an internal standard (e.g., 10 µM). Incubate for various time points (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis: At each time point, rapidly wash the cells with ice-cold PBS to stop the uptake process. Add 500 µL of ice-cold 80% methanol (B129727) to each well to lyse the cells and extract metabolites.

-

Metabolite Extraction: Scrape the cells and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Sample Preparation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

-

LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS). Analyze the samples to quantify the peak areas of 2-FDG-6-phosphate and the internal standard, 2-FDG-13C6-6-phosphate.

-

Data Analysis: Calculate the ratio of the peak area of 2-FDG-6-phosphate to that of 2-FDG-13C6-6-phosphate to determine the relative intracellular concentration of the phosphorylated 2-FDG.

The following diagram illustrates the experimental workflow for this protocol.

Conclusion

This compound is an invaluable tool for researchers in metabolism, oncology, and drug development. Its biological activity mirrors that of 2-FDG, allowing it to act as a precise tracer for glucose uptake and the initial steps of glycolysis. By leveraging its properties as a stable isotope-labeled internal standard, highly accurate and quantitative studies of glucose metabolism can be conducted, providing critical insights into the metabolic reprogramming that characterizes various diseases, most notably cancer. The methodologies and data presented in this guide offer a solid foundation for the effective application of 2-FDG-13C6 in a research setting.

References

- 1. mdpi.com [mdpi.com]

- 2. The sweet spot: FDG and other 2-carbon glucose analogs for multi-modal metabolic imaging of tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Applications of 2-deoxy-2-fluoro-D-glucose (FDG) in Plant Imaging: Past, Present, and Future [frontiersin.org]

- 4. Frontiers | 2-Deoxy-2-fluoro-d-glucose metabolism in Arabidopsis thaliana [frontiersin.org]

- 5. [18F]Fluoro-2-deoxy-2-D-glucose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. FDG uptake in cancer: a continuing debate [thno.org]

- 9. FDG uptake in cancer: a continuing debate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic PET Imaging in Cancer Detection and Therapy Response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Signaling Pathways That Drive 18F-FDG Accumulation in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.rsna.org [pubs.rsna.org]

A Technical Guide to 2-Deoxy-2-fluoro-D-glucose-¹³C₆ as a Metabolic Tracer for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxy-2-fluoro-D-glucose-¹³C₆ (¹³C₆-2-FDG) is a stable isotope-labeled analog of glucose that serves as a powerful tool for investigating cellular metabolism.[1][2] In this molecule, the hydroxyl group at the C-2 position is replaced by fluorine, and all six carbon atoms are replaced with the heavy isotope ¹³C. This dual modification allows for the tracing of glucose uptake and its initial metabolic fate without the use of radioactive isotopes.

Once transported into the cell via glucose transporters (GLUTs), ¹³C₆-2-FDG is phosphorylated by hexokinase to form 2-deoxy-2-fluoro-D-glucose-¹³C₆-6-phosphate (¹³C₆-2-FDG-6P).[3] Due to the fluorine substitution at the C-2 position, this phosphorylated intermediate cannot be further metabolized through glycolysis or the pentose (B10789219) phosphate (B84403) pathway (PPP) and is effectively trapped within the cell.[3] This metabolic trapping is a key principle behind the use of its radioactive counterpart, ¹⁸F-FDG, in positron emission tomography (PET) for imaging glucose uptake in tissues, particularly in oncology.[4]

The incorporation of the stable ¹³C isotope allows for the quantification of ¹³C₆-2-FDG and its phosphorylated form using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[1] This enables researchers to perform metabolic flux analysis to quantitatively assess glucose uptake rates and the activity of hexokinase under various physiological and pathological conditions. This technical guide provides an in-depth overview of the application of ¹³C₆-2-FDG as a metabolic tracer, including experimental protocols, data presentation, and visualization of relevant metabolic pathways.

Core Principles of ¹³C₆-2-FDG Tracing

The fundamental principle behind using ¹³C₆-2-FDG as a metabolic tracer is to measure the rate of its uptake and phosphorylation, which serves as a proxy for the initial steps of glucose metabolism. By introducing a known concentration of ¹³C₆-2-FDG to a biological system (cell culture or in vivo model) and measuring the intracellular accumulation of ¹³C₆-2-FDG and its phosphorylated product, ¹³C₆-2-FDG-6P, over time, one can calculate the rate of glucose transport and hexokinase activity.

This methodology is particularly useful for:

-

Assessing Glycolytic Flux: While ¹³C₆-2-FDG does not proceed through the entire glycolytic pathway, its uptake and phosphorylation are often upregulated in cells with high glycolytic rates, such as cancer cells (the Warburg effect).

-

Evaluating Drug Efficacy: The tracer can be used to determine if a therapeutic agent alters glucose uptake or the initial steps of glycolysis in target cells.

-

Investigating Metabolic Regulation: It allows for the study of how different signaling pathways, such as the insulin (B600854) signaling pathway, regulate glucose transport and metabolism.

Experimental Protocols

In Vitro ¹³C₆-2-FDG Tracing in Cultured Cells

This protocol outlines a general procedure for a ¹³C₆-2-FDG tracing experiment in adherent cell culture.

1. Cell Seeding and Culture:

-

Seed cells in multi-well plates (e.g., 6-well or 12-well plates) at a density that ensures they are in the exponential growth phase at the time of the experiment.

-

Culture cells in their standard growth medium until they reach the desired confluency (typically 70-80%).

2. Media Preparation:

-

Prepare a labeling medium by supplementing glucose-free culture medium with a known concentration of ¹³C₆-2-FDG. The final concentration will depend on the cell type and experimental goals but is often in the range of 1-10 mM.

-

It is recommended to also include a known concentration of a standard ¹²C-glucose if the experiment aims to assess competitive uptake.

3. Labeling Experiment:

-

Aspirate the standard growth medium from the cells.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed ¹³C₆-2-FDG labeling medium to the cells.

-

Incubate the cells for a defined period (e.g., 15, 30, 60 minutes). A time-course experiment is recommended to determine the linear range of uptake.

4. Metabolism Quenching and Metabolite Extraction:

-

To halt metabolic activity, rapidly aspirate the labeling medium.

-

Immediately wash the cells with ice-cold PBS.

-

Add a pre-chilled extraction solvent, such as 80% methanol, to the cells.

-

Scrape the cells and transfer the cell lysate into a microcentrifuge tube.

-

Perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

-

Centrifuge the lysate at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the polar metabolites.

5. Sample Preparation for Analysis:

-

For LC-MS/MS: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

-

For NMR: Lyophilize the extract and reconstitute it in a deuterated buffer (e.g., D₂O with a pH indicator and an internal standard like DSS).

In Vivo ¹³C₆-2-FDG Tracing in Mouse Models

This protocol provides a general workflow for an in vivo ¹³C₆-2-FDG tracing study.

1. Animal Preparation:

-

Acclimate the animals to the experimental conditions.

-

For studies investigating the effects of fasting, fast the animals for a defined period (e.g., 6-12 hours) with free access to water.

2. Tracer Administration:

-

Prepare a sterile solution of ¹³C₆-2-FDG in saline.

-

Administer the tracer via intravenous (tail vein) or intraperitoneal injection. A typical dose might be in the range of 250-500 mg/kg body weight.

-

The timing of tissue collection post-injection is critical and should be determined based on pilot studies (e.g., 30, 60, 90 minutes).

3. Tissue Harvesting:

-

At the designated time point, euthanize the animal using a humane method.

-

Rapidly excise the tissues of interest (e.g., tumor, liver, muscle, brain).

-

Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolic activity.

4. Metabolite Extraction from Tissues:

-

Grind the frozen tissue to a fine powder under liquid nitrogen.

-

Perform a metabolite extraction using a suitable method, such as a methanol/chloroform/water extraction or a perchloric acid extraction.

-

Centrifuge the homogenate to separate the protein and lipid fractions from the polar metabolite fraction.

-

Collect the polar phase for analysis.

5. Sample Preparation for Analysis:

-

Follow the same procedures as described for the in vitro samples for LC-MS/MS or NMR analysis.

Analytical Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for quantifying ¹³C₆-2-FDG and its metabolites.

-

Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is often used to separate polar metabolites like sugar phosphates.

-

Mass Spectrometry: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.

-

Selected Reaction Monitoring (SRM) on a triple quadrupole: This targeted approach offers high sensitivity and specificity by monitoring a specific precursor-to-product ion transition for ¹³C₆-2-FDG and ¹³C₆-2-FDG-6P.

-

High-Resolution MS: This allows for the accurate mass measurement of the labeled compounds, confirming their elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to quantify ¹³C-labeled metabolites.

-

¹³C NMR: Directly detects the ¹³C nuclei, providing information about the position of the label.

-

¹H NMR: Can also be used to observe the effect of ¹³C labeling on the proton signals.

-

2D NMR techniques (e.g., HSQC): Can be employed to resolve complex spectra and confirm the identity of labeled metabolites.

Data Presentation

Quantitative data from ¹³C₆-2-FDG tracing experiments should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Illustrative ¹³C₆-2-FDG Uptake in Cancer Cell Lines

| Cell Line | Condition | ¹³C₆-2-FDG Uptake (nmol/10⁶ cells/hr) |

| Cancer Cell A | Control | 15.2 ± 1.8 |

| Drug X (10 µM) | 8.5 ± 1.1 | |

| Cancer Cell B | Control | 25.8 ± 2.5 |

| Drug X (10 µM) | 22.1 ± 2.1 |

Data are presented as mean ± standard deviation from three independent experiments. This table is for illustrative purposes only.

Table 2: Illustrative In Vivo ¹³C₆-2-FDG Distribution in a Tumor Xenograft Model

| Tissue | ¹³C₆-2-FDG Concentration (nmol/g tissue) |

| Tumor | 45.3 ± 5.2 |

| Liver | 20.1 ± 3.1 |

| Muscle | 12.5 ± 2.0 |

| Brain | 35.7 ± 4.5 |

Data are presented as mean ± standard deviation from n=5 animals per group, 60 minutes post-injection. This table is for illustrative purposes only.

Visualization of Metabolic and Signaling Pathways

Understanding the broader metabolic context is crucial for interpreting data from ¹³C₆-2-FDG tracing studies. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways.

Caption: Metabolic fate of ¹³C₆-2-FDG.

Caption: Insulin signaling pathway leading to glucose uptake.

Caption: General experimental workflow for ¹³C₆-2-FDG tracing.

Conclusion

2-Deoxy-2-fluoro-D-glucose-¹³C₆ is a valuable metabolic tracer for probing the initial steps of glucose metabolism. Its non-radioactive nature makes it a safe and versatile tool for studies in cell culture and preclinical animal models. By combining ¹³C₆-2-FDG tracing with modern analytical techniques like mass spectrometry and NMR, researchers can gain quantitative insights into glucose uptake and phosphorylation, providing a deeper understanding of metabolic regulation in health and disease. This technical guide provides a framework for the application of ¹³C₆-2-FDG, from experimental design to data interpretation, to facilitate its use in metabolic research and drug development.

References

- 1. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 3. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake Mechanisms of 2-Deoxy-2-fluoro-D-glucose-13C6

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deoxy-2-fluoro-D-glucose (2-FDG), and its stable isotope-labeled analogue 2-Deoxy-2-fluoro-D-glucose-13C6 (2-FDG-13C6), are critical tools in metabolic research and clinical diagnostics, most notably in positron emission tomography (PET). This technical guide provides a comprehensive overview of the cellular uptake mechanisms of these glucose analogues. It details the primary transport systems, the intracellular fate of the molecule, and the key signaling pathways that regulate its uptake. This guide is intended to serve as a resource for researchers and professionals in drug development and biomedical research, offering detailed experimental protocols, quantitative data, and visual representations of the underlying biological processes.

Introduction

2-Deoxy-2-fluoro-D-glucose (2-FDG) is a glucose analog where the hydroxyl group at the 2-position is replaced by fluorine. This modification allows it to be recognized and transported by glucose transporters and phosphorylated by hexokinases, but prevents it from being further metabolized in the glycolytic pathway.[1][2][3][4][5] This intracellular trapping is the fundamental principle behind its use as a tracer for glucose uptake.[1][2][3][6][7] The carbon-13 labeled version, this compound, is functionally identical in its biological transport and initial metabolism but allows for detection and quantification using mass spectrometry, making it a valuable tool for metabolic flux analysis.[8][9][10][11] Understanding the intricacies of its cellular uptake is paramount for the accurate interpretation of experimental results and for the development of novel therapeutic and diagnostic strategies targeting cellular metabolism.

Primary Cellular Uptake Mechanisms

The cellular uptake of 2-FDG and its 13C-labeled counterpart is a multi-step process primarily mediated by two families of glucose transporters.

Facilitated Glucose Transporters (GLUTs)

The main route of entry for 2-FDG into cells is through the family of facilitated glucose transporters (GLUTs).[1][2][3][4][5][12][13][14] These are integral membrane proteins that facilitate the transport of glucose and its analogues across the plasma membrane down their concentration gradient.

-

GLUT1: This is the most ubiquitously expressed glucose transporter and is a primary transporter of 2-FDG in a wide range of tissues and cancer cells.[2][15] Its expression is often upregulated in cancer cells to meet their high metabolic demands.

-

GLUT3: Primarily found in neurons and other tissues with high glucose demand, GLUT3 also exhibits a high affinity for glucose and 2-FDG.[4]

-

GLUT4: This is the insulin-responsive glucose transporter, predominantly expressed in adipose tissue and striated muscle.[1] Its translocation to the cell surface is a key step in insulin-mediated glucose uptake.

Sodium-Glucose Cotransporters (SGLTs)

While GLUTs are the primary mediators of 2-FDG uptake, the role of sodium-glucose cotransporters (SGLTs) has also been investigated. However, current evidence suggests that 2-FDG is not a significant substrate for SGLTs.[16][17][18][19][20]

Intracellular Fate of 2-FDG-13C6

Upon entering the cell, 2-FDG-13C6 undergoes a critical enzymatic modification that leads to its intracellular accumulation.

Phosphorylation by Hexokinase

Once inside the cell, 2-FDG is phosphorylated at the 6-position by hexokinase (HK) to form 2-FDG-6-phosphate.[1][3][4][5][6][21] This process is a key rate-limiting step in glucose metabolism.

Metabolic Trapping

The resulting 2-FDG-6-phosphate cannot be further metabolized by the enzymes of the glycolytic pathway, such as phosphoglucose (B3042753) isomerase.[1][2][3][6] This metabolic block, coupled with the negative charge of the phosphate (B84403) group which hinders its exit from the cell, leads to the intracellular trapping of 2-FDG-6-phosphate.[1][2][3][7] The overall uptake is therefore dependent on the activities of both the glucose transporters and hexokinases, as well as the activity of glucose-6-phosphatase which can dephosphorylate 2-FDG-6-phosphate.[1][14]

Quantitative Data on 2-FDG Uptake

| Parameter | Value | Cell Line/Tissue | Transporter | Reference |

| Km | ~1-7 mM | Various Cancer Cells | GLUT1 | [22] |

| Vmax | Variable | Rat Prostate Adenocarcinoma | GLUT1 | [22] |

| Ki (FDG uptake constant) | Inversely proportional to glucose concentration | U87 Glioma, CaP8 Prostate Cancer | - | [5] |

| k3 (FDG phosphorylation rate) | Not affected by medium glucose level | U87 Glioma, CaP8 Prostate Cancer | - | [5] |

Note: Km (Michaelis constant) represents the substrate concentration at which the transport rate is half of Vmax (maximum transport velocity). Ki is a composite uptake rate constant used in PET imaging analysis.

Signaling Pathways Regulating 2-FDG Uptake

The cellular uptake of 2-FDG is tightly regulated by a complex network of signaling pathways that control the expression and cell surface localization of glucose transporters.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and metabolism. Activation of this pathway, often triggered by growth factors, promotes glucose uptake by:

-

Increasing GLUT1 Expression: Akt can stimulate the transcription of the GLUT1 gene.[6]

-

Promoting GLUT1 Translocation: The PI3K/Akt pathway can induce the movement of GLUT1-containing vesicles to the plasma membrane, thereby increasing the number of active transporters at the cell surface.[19][23]

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. When cellular AMP:ATP ratios are high, indicating low energy status, AMPK is activated and stimulates glucose uptake to restore energy levels. This is achieved primarily through:

-

GLUT4 Translocation: In muscle and adipose tissue, AMPK activation promotes the translocation of GLUT4 to the plasma membrane, a mechanism that is distinct from insulin-stimulated translocation.[1][2][24][25]

Hypoxia-Inducible Factor-1α (HIF-1α) Pathway

Under hypoxic (low oxygen) conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized. HIF-1α then promotes a metabolic switch towards anaerobic glycolysis, in part by:

-

Upregulating GLUT1 Expression: HIF-1α directly binds to the promoter of the GLUT1 gene, leading to increased transcription and a higher density of GLUT1 transporters on the cell surface.[3][14][17][26][27]

Experimental Protocols

The following sections provide detailed methodologies for key experiments to study the cellular uptake of 2-FDG and its 13C-labeled analogue.

Cell Culture

-

Cell Lines: A variety of cell lines can be used, depending on the research question (e.g., cancer cell lines with high glycolytic rates like HeLa or A549, or insulin-responsive cells like 3T3-L1 adipocytes).

-

Culture Conditions: Culture cells in appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO2.

-

Plating: For uptake assays, seed cells in multi-well plates (e.g., 24- or 96-well plates) at a density that allows them to reach 70-80% confluency on the day of the experiment.

2-Deoxy-D-glucose Uptake Assay (Radiolabeled)

This protocol is adapted from standard procedures for measuring glucose uptake using a radiolabeled glucose analog.[20][21][28]

-

Serum Starvation: On the day of the assay, wash the cells twice with warm phosphate-buffered saline (PBS) and then incubate in serum-free medium for 3-4 hours to lower basal glucose uptake.

-

Glucose Starvation: For the final 30-60 minutes of serum starvation, replace the medium with a glucose-free buffer, such as Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (10 mM HEPES pH 7.4, 131.2 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 2.5 mM CaCl2, and 2.5 mM NaH2PO4).

-

Stimulation (Optional): To study the effects of specific stimuli, add the desired compound (e.g., 100 nM insulin (B600854) for 30 minutes) to the KRPH buffer.

-

Uptake Initiation: Initiate glucose uptake by adding KRPH buffer containing [3H]-2-deoxy-D-glucose or [14C]-2-deoxy-D-glucose (final concentration ~0.1-1.0 µCi/mL) and a low concentration of unlabeled 2-deoxy-D-glucose (to achieve a final desired molar concentration, e.g., 0.1 mM). Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell line.

-

Uptake Termination: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Normalization: Normalize the radioactivity counts to the protein concentration of each sample, determined by a standard protein assay (e.g., BCA assay).

2-FDG-13C6 Uptake Assay (Mass Spectrometry)

This protocol outlines the general steps for a stable isotope tracing experiment using 2-FDG-13C6.[4][10][12][29][30]

-

Cell Culture and Starvation: Follow the same initial steps for cell culture, serum starvation, and glucose starvation as in the radiolabeled assay.

-

Uptake Initiation: Initiate uptake by adding glucose-free medium containing a known concentration of this compound (e.g., 1-10 mM). The incubation time can be varied to study the kinetics of uptake and metabolism (e.g., from a few minutes to several hours).

-

Uptake Termination and Washing: Rapidly aspirate the labeling medium and wash the cells three times with ice-cold PBS to remove any extracellular tracer.

-

Metabolite Extraction:

-

Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Vortex and incubate on ice to precipitate proteins.

-

Centrifuge at high speed (e.g., 15,000 x g) at 4°C.

-

Collect the supernatant containing the polar metabolites.

-

-

Sample Preparation for Mass Spectrometry: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried sample can then be reconstituted in a suitable solvent for LC-MS analysis.

-

LC-MS/MS Analysis:

-

Separate the metabolites using liquid chromatography (LC), often with a column designed for polar molecules (e.g., HILIC).

-

Detect and quantify the 13C-labeled 2-FDG-6-phosphate and other downstream metabolites using a tandem mass spectrometer (MS/MS) operating in a suitable mode (e.g., selected reaction monitoring, SRM).

-

-

Data Analysis: The extent of 13C incorporation into different metabolites is determined by analyzing the mass isotopologue distribution. This data can then be used in metabolic flux analysis models to calculate the rates of metabolic pathways.

Visualization of Experimental Workflow

Conclusion

The cellular uptake of this compound is a complex, regulated process that serves as a powerful indicator of cellular metabolic activity. Primarily mediated by GLUT transporters and followed by intracellular phosphorylation and trapping, its quantification provides valuable insights into both normal physiology and disease states, particularly in oncology. The regulatory roles of key signaling pathways such as PI3K/Akt, AMPK, and HIF-1α highlight potential targets for therapeutic intervention. The experimental protocols detailed in this guide provide a framework for researchers to accurately measure and interpret the uptake of this important glucose analog, thereby facilitating further advancements in our understanding of cellular metabolism and the development of novel diagnostic and therapeutic strategies.

References

- 1. AMP kinase activation and glut4 translocation in isolated cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Hypoxia-inducible factor-1α and glucose transporter 1 in the malignant transformation of oral lichen planus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 5. Quantitative Analysis of Biological Effects on 18F-FDG Uptake in Tumors: from In-vitro to In-vivo Studies [escholarship.org]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Does 2-FDG PET Accurately Reflect Quantitative In Vivo Glucose Utilization? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]

- 11. Dynamic FDG PET/CT imaging: quantitative assessment, advantages and application in the diagnosis of malignant solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. molbiolcell.org [molbiolcell.org]

- 14. Correlation and expression analysis of hypoxia-inducible factor 1α, glucose transporter 1 and lactate dehydrogenase 5 in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. FDG uptake in cancer: a continuing debate [thno.org]

- 16. Activators of AMP-activated protein kinase enhance GLUT4 translocation and its glucose transport activity in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Role of Hypoxia-Inducible Factor-1α, Glucose Transporter-1, (GLUT-1) and Carbon Anhydrase IX in Endometrial Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Oncogenic activation of the PI3K/Akt pathway promotes cellular glucose uptake by downregulating the expression of thioredoxin-interacting protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. revvity.com [revvity.com]

- 21. researchgate.net [researchgate.net]

- 22. Fluorodeoxyglucose uptake in vitro: aspects of method and effects of treatment with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. molbiolcell.org [molbiolcell.org]

- 24. Frontiers | Tmod3 Phosphorylation Mediates AMPK-Dependent GLUT4 Plasma Membrane Insertion in Myoblasts [frontiersin.org]

- 25. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 26. joe.bioscientifica.com [joe.bioscientifica.com]

- 27. atsjournals.org [atsjournals.org]

- 28. 2-Deoxyglucose Uptake Assay [bio-protocol.org]

- 29. researchgate.net [researchgate.net]

- 30. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]

Pharmacokinetics of 2-Deoxy-2-fluoro-D-glucose-¹³C₆ in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of 2-Deoxy-2-fluoro-D-glucose-¹³C₆ (¹³C₆-FDG) in animal models. While specific pharmacokinetic data for the ¹³C₆-labeled analog is limited in publicly available literature, this document compiles and extrapolates key data from studies on its radiolabeled counterpart, [¹⁸F]-FDG, and the related compound 2-deoxy-D-glucose (2-DG), to provide a robust predictive framework. This guide is intended to assist researchers in designing and interpreting studies involving this stable isotope-labeled glucose analog.

Introduction

2-Deoxy-2-fluoro-D-glucose (FDG) is a glucose analog that is avidly taken up by cells with high glucose metabolism, such as cancer cells. The carbon-13 labeled version, ¹³C₆-FDG, serves as a non-radioactive tracer for studying glucose uptake and metabolism via mass spectrometry-based techniques. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is critical for the design of preclinical studies and the interpretation of metabolic flux analyses. This document summarizes key pharmacokinetic parameters, biodistribution data, and detailed experimental protocols relevant to the study of ¹³C₆-FDG in common animal models.

Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of 2-Deoxy-D-glucose in Rats

| Parameter | Value | Animal Model | Route of Administration | Source |

| Half-life (t½) | 2-3 hours | Sprague-Dawley Rats | Intragastric | [1] |

| Time to Maximum Concentration (Tmax) | ~0.5 hours | Sprague-Dawley Rats | Intragastric | [1] |

| Clearance (Cl/F) | Varies with dose | Sprague-Dawley Rats | Intragastric | [1] |

| Dephosphorylation Rate Constant (k4*) in Brain | 0.0158 - 0.0385 min⁻¹ | Rats | Intraperitoneal | [2] |

Table 2: Tissue Distribution of 2-Deoxy-D-glucose Analogs in Rodents

| Tissue | Relative Uptake/Distribution | Animal Model | Compound | Comments | Source |

| Brain | High | Rat | 2-DG | High uptake due to glucose dependence. | [2][3] |

| Heart | High | Mouse | FDG | Accumulates in the form of FDG-6-phosphate and FDM-6-phosphate. Clearance is slow. | [4] |

| Liver | Moderate | Mouse | FDG | Clearance is rapid. | [4] |

| Skeletal Muscle | Variable | Rat | 2-DG | Uptake is dependent on physiological state (e.g., fasting). | [5] |

| Brown Adipose Tissue | High | Mouse | 2-DG | High glucose utilization, especially in cold-acclimated animals. | [6] |

| Blood | Rapid Clearance | Mouse | FDG | Rapid clearance from the bloodstream. | [4] |

Experimental Protocols

Animal Handling and Preparation for Pharmacokinetic Studies

Proper animal handling is crucial for obtaining reliable and reproducible pharmacokinetic data. The following protocol outlines key considerations for studies in rodents.

-

Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the experiment.

-

Fasting: To reduce variability in glucose metabolism, animals are typically fasted overnight (approximately 12-16 hours) with free access to water.[7]

-

Anesthesia: For procedures requiring immobilization, such as serial blood sampling or imaging, isoflurane (B1672236) is a commonly used anesthetic as it has minimal effects on glucose metabolism compared to agents like ketamine/xylazine.

-

Temperature Maintenance: Body temperature should be maintained at 37°C using a heating pad or lamp to prevent hypothermia-induced changes in metabolism.

Administration of ¹³C₆-FDG

¹³C₆-FDG can be administered via various routes depending on the experimental objective.

-

Intravenous (IV) Injection: For rapid delivery and to bypass absorption variability, IV injection via the tail vein is preferred for pharmacokinetic studies.

-

Intraperitoneal (IP) Injection: A common and less technically demanding route for systemic administration.

-

Oral Gavage: Used for studying oral absorption and bioavailability.

Blood Sampling

Serial blood samples are collected to determine the plasma concentration-time profile of ¹³C₆-FDG.

-

Sampling Sites: Common sites for repeated blood sampling in rodents include the tail vein, saphenous vein, or via a surgically implanted catheter in the jugular or carotid artery for more frequent sampling.

-

Sample Collection: Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Plasma Separation: Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Tissue Collection and Processing

For biodistribution studies, tissues are collected at a terminal time point.

-

Euthanasia: Animals are euthanized at predetermined times after ¹³C₆-FDG administration.

-

Tissue Harvesting: Tissues of interest are rapidly excised, weighed, and flash-frozen in liquid nitrogen.

-

Homogenization: Tissues are homogenized in a suitable buffer for subsequent extraction and analysis.

Sample Preparation for LC-MS/MS Analysis

Accurate quantification of ¹³C₆-FDG in biological matrices requires efficient extraction and removal of interfering substances.

A simple and common method for removing proteins from plasma samples.[8][9][10]

-

To a 100 µL plasma sample, add 300-400 µL of ice-cold acetonitrile (B52724) or methanol.[8][10]

-

Vortex vigorously for 1-2 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant for LC-MS/MS analysis.

An alternative method for sample cleanup, particularly for removing lipids.[11]

-

To a plasma sample, add an immiscible organic solvent (e.g., methyl tert-butyl ether).

-

Vortex to partition the analyte into the organic layer.

-

Separate the organic layer and evaporate to dryness.

-

Reconstitute the residue in a mobile phase-compatible solvent for analysis.

Visualizations

Metabolic Pathway of 2-Deoxy-2-fluoro-D-glucose

Caption: Metabolic fate of ¹³C₆-FDG following cellular uptake.

Experimental Workflow for a Pharmacokinetic Study

Caption: Typical workflow for a pharmacokinetic study of ¹³C₆-FDG in rodents.

Conclusion

This technical guide provides a foundational understanding of the pharmacokinetics of 2-Deoxy-2-fluoro-D-glucose-¹³C₆ in animal models, primarily by leveraging data from its analogs. The provided data tables, detailed experimental protocols, and visualizations serve as a valuable resource for researchers in the fields of metabolic research and drug development. While direct pharmacokinetic studies on ¹³C₆-FDG are warranted to refine these predictive models, the information compiled herein offers a strong starting point for the design and execution of robust preclinical investigations.

References

- 1. organomation.com [organomation.com]

- 2. Metabolites of 2-deoxyglucose in rat brain at 12-24 h: bounds on kinetic constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tracer 2-deoxyglucose kinetics in brain regions of rats given kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic pathway of 2-deoxy-2-fluoro-D-glucose studied by F-19 NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-deoxy-D-glucose metabolism in individual tissues of the rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-Deoxy-2-fluoro-D-glucose-¹³C₆ NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for elucidating molecular structures and probing metabolic pathways. The use of stable isotope-labeled compounds, such as 2-Deoxy-2-fluoro-D-glucose-¹³C₆ (2-FDG-¹³C₆), provides a powerful tool for tracing the metabolic fate of glucose analogs in various biological systems. As a uniformly ¹³C-labeled molecule, 2-FDG-¹³C₆ allows for unambiguous tracking of all carbon atoms, offering high sensitivity and resolution in ¹³C NMR experiments. This is particularly valuable in cancer research and neurology, where its radiolabeled counterpart, [¹⁸F]FDG, is a cornerstone of Positron Emission Tomography (PET). These application notes provide detailed protocols for the preparation and NMR analysis of 2-FDG-¹³C₆.

Metabolic Significance of 2-Deoxy-2-fluoro-D-glucose

2-Deoxy-2-fluoro-D-glucose is taken up by cells through glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to 2-deoxy-2-fluoro-D-glucose-6-phosphate (2-FDG-6P). Unlike glucose-6-phosphate, 2-FDG-6P is a poor substrate for further metabolism in the glycolytic pathway and the pentose (B10789219) phosphate (B84403) pathway. This metabolic trapping allows for its accumulation in tissues with high glucose uptake, such as tumors.[1][2] In some biological systems, 2-FDG can be further metabolized to 2-deoxy-2-fluoro-D-mannose (FDM) and incorporated into nucleotide diphosphate (B83284) derivatives.[1][2]

Caption: Simplified metabolic fate of 2-FDG-¹³C₆.

Quantitative Data: Expected ¹³C Chemical Shifts and ¹³C-¹⁹F Coupling Constants

When dissolved in an aqueous solution, 2-Deoxy-2-fluoro-D-glucose-¹³C₆ will exist as an equilibrium mixture of α and β anomers. The ¹³C chemical shifts are sensitive to this anomeric configuration. The presence of the fluorine atom at the C2 position will induce splitting of the carbon signals due to spin-spin coupling, providing valuable structural information. The following table summarizes the expected ¹³C chemical shifts, based on data for D-glucose, and the expected ¹³C-¹⁹F coupling constants based on studies of glycosyl fluorides.

| Carbon Atom | Expected Chemical Shift (δ) for α-anomer (ppm) | Expected Chemical Shift (δ) for β-anomer (ppm) | Expected ¹JCF (Hz) | Expected ²JCF (Hz) | Expected ³JCF (Hz) |

| C1 | ~92-93 | ~96-97 | - | ~25-40 | - |

| C2 | ~90-94 (doublet) | ~90-94 (doublet) | ~180-200 | - | ~20-25 |

| C3 | ~72-73 | ~75-76 | - | ~20-25 | - |

| C4 | ~70-71 | ~70-71 | - | - | Small |

| C5 | ~72-73 | ~76-77 | - | - | Small |

| C6 | ~61-62 | ~61-62 | - | - | - |

Note: Chemical shifts are referenced to an external standard (e.g., DSS or TSP) and can be influenced by solvent, pH, and temperature. Coupling constants are absolute values.

Experimental Protocols

A general workflow for the NMR analysis of 2-FDG-¹³C₆ involves sample preparation, data acquisition, and data processing.

Caption: General experimental workflow for NMR analysis.

Sample Preparation for in vitro NMR

-

Weigh Sample: Accurately weigh 10-50 mg of 2-Deoxy-2-fluoro-D-glucose-¹³C₆ for optimal signal-to-noise in ¹³C NMR experiments.[3]

-

Dissolve: Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or a deuterated buffer solution.[3]

-

Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[4][5] This is crucial to avoid distortion of the magnetic field homogeneity.[4]

-

Internal Standard: Add a small amount of an internal reference standard, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for accurate chemical shift referencing.

-

Labeling: Clearly label the NMR tube with the sample identification.[6]

NMR Data Acquisition Protocol

The following are generalized protocols. Instrument-specific parameters should be optimized by the user.

A. 1D ¹³C{¹H} NMR (Proton-Decoupled)

This is the most direct method to observe the ¹³C-labeled carbon atoms.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Key Parameters:

-

Spectral Width (SW): ~200 ppm (centered around 100 ppm).

-

Number of Scans (NS): 1024 to 4096 (or more, depending on concentration).

-

Relaxation Delay (D1): 2.0-5.0 seconds.

-

Acquisition Time (AQ): 1.0-2.0 seconds.

-

Temperature: 298 K (25 °C).

-

B. 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC)

This experiment identifies all carbons with attached protons.

-

Pulse Program: Edited HSQC with gradient selection (e.g., hsqcedetgpsp on Bruker systems). This allows CH₂ groups to be phased opposite to CH/CH₃ groups.

-

Key Parameters:

-

Spectral Width (F2 - ¹H): ~6-8 ppm (centered around 4.0 ppm).

-

Spectral Width (F1 - ¹³C): ~80-100 ppm (covering the 60-100 ppm region for glucose).

-

Number of Increments (F1): 256 to 512.

-

Number of Scans (NS): 4 to 16 per increment.

-

Relaxation Delay (D1): 1.5-2.0 seconds.

-

¹JCH Coupling Constant: Optimized for ~145 Hz.

-

Data Presentation